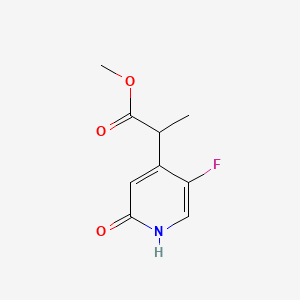
Methyl 2-(5-fluoro-2-oxo-1,2-dihydropyridin-4-yl)propanoate
- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.
- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.
Vue d'ensemble
Description
Methyl 2-(5-fluoro-2-oxo-1,2-dihydropyridin-4-yl)propanoate is a chemical compound that belongs to the class of fluorinated pyridines This compound is characterized by the presence of a fluorine atom, a pyridine ring, and a propanoate ester group
Méthodes De Préparation
Synthetic Routes and Reaction Conditions
The synthesis of Methyl 2-(5-fluoro-2-oxo-1,2-dihydropyridin-4-yl)propanoate typically involves the fluorination of pyridine derivatives. One common method is the Balz-Schiemann reaction, which involves the conversion of an amino group to a fluorine atom using diazonium salts . The reaction conditions often include the use of acetic anhydride and a fluorinating agent such as hydrogen fluoride or tetrafluoroboric acid.
Industrial Production Methods
Industrial production of this compound may involve large-scale fluorination processes using specialized equipment to handle the reactive fluorinating agents. The process is optimized to ensure high yield and purity of the final product, often involving multiple purification steps such as recrystallization and chromatography.
Analyse Des Réactions Chimiques
Types of Reactions
Methyl 2-(5-fluoro-2-oxo-1,2-dihydropyridin-4-yl)propanoate undergoes various types of chemical reactions, including:
Oxidation: The compound can be oxidized to form corresponding oxo derivatives.
Reduction: Reduction reactions can convert the oxo group to hydroxyl groups.
Substitution: The fluorine atom can be substituted with other functional groups under appropriate conditions.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include potassium permanganate and chromium trioxide.
Reduction: Reducing agents such as sodium borohydride and lithium aluminum hydride are often used.
Substitution: Nucleophilic substitution reactions can be carried out using reagents like sodium methoxide or potassium tert-butoxide.
Major Products
The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield carboxylic acids, while reduction can produce alcohols.
Applications De Recherche Scientifique
Methyl 2-(5-fluoro-2-oxo-1,2-dihydropyridin-4-yl)propanoate has several applications in scientific research:
Chemistry: It is used as a building block in the synthesis of more complex fluorinated compounds.
Medicine: Research is ongoing to explore its potential as a pharmaceutical intermediate in the development of new drugs.
Industry: It is used in the production of agrochemicals and other industrial chemicals.
Mécanisme D'action
The mechanism of action of Methyl 2-(5-fluoro-2-oxo-1,2-dihydropyridin-4-yl)propanoate involves its interaction with specific molecular targets. The fluorine atom enhances the compound’s ability to form strong interactions with biological molecules, potentially inhibiting enzymes or receptors involved in disease pathways. The exact molecular targets and pathways are still under investigation.
Comparaison Avec Des Composés Similaires
Similar Compounds
2-Fluoro-5-(4-oxo-3,4-dihydrophthalazin-1-ylmethyl)benzoic acid: Another fluorinated compound with similar structural features.
5-Fluoro-1-methyl-2-oxo-3-(2-oxochroman-4-yl)indolin-3-yl acetate: A compound with a fluorine atom and a pyridine ring.
Uniqueness
Methyl 2-(5-fluoro-2-oxo-1,2-dihydropyridin-4-yl)propanoate is unique due to its specific combination of a fluorine atom, a pyridine ring, and a propanoate ester group. This combination imparts distinct chemical properties, making it valuable for various applications in research and industry.
Propriétés
Formule moléculaire |
C9H10FNO3 |
|---|---|
Poids moléculaire |
199.18 g/mol |
Nom IUPAC |
methyl 2-(5-fluoro-2-oxo-1H-pyridin-4-yl)propanoate |
InChI |
InChI=1S/C9H10FNO3/c1-5(9(13)14-2)6-3-8(12)11-4-7(6)10/h3-5H,1-2H3,(H,11,12) |
Clé InChI |
BPTOZSXLWMVZFO-UHFFFAOYSA-N |
SMILES canonique |
CC(C1=CC(=O)NC=C1F)C(=O)OC |
Origine du produit |
United States |
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.
















